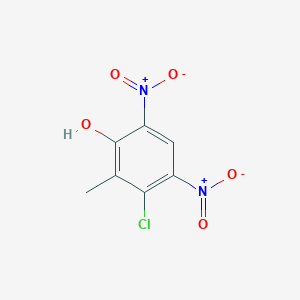
3-Chloro-2-methyl-4,6-dinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-methyl-4,6-dinitrophenol is a chemical compound with the molecular formula C7H5ClN2O5 . It is a derivative of phenol, with a chlorine atom, two nitro groups, and a methyl group attached to the phenolic ring .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methyl-4,6-dinitrophenol consists of a phenolic ring with a chlorine atom, a methyl group, and two nitro groups attached. The molecular weight is 232.58 .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
3-Chloro-2-methyl-4,6-dinitrophenol, as a substituted phenol, has been investigated for its anaerobic biodegradability and toxicity. Research indicates that compounds like 3-Chloro-2-methyl-4,6-dinitrophenol show varying degrees of biodegradation and methanogenesis inhibition depending on their concentration and environmental conditions. Such studies are crucial for understanding the environmental fate of these compounds and their potential impact on wastewater treatment processes (O. A. O'connor & L. Young, 1989).
Herbicidal Activity and Photosynthesis Inhibition
The herbicidal properties of 3-Chloro-2-methyl-4,6-dinitrophenol have been explored, particularly its effect on photosynthetic electron transfer. Studies have shown it to be a potent inhibitor of the Hill reaction in isolated chloroplasts, suggesting a potential use in agricultural settings to control weed growth by targeting photosynthesis (J. J. S. van Rensen, W. V. D. Vet, & W. P. A. van Vliet, 1977).
Analytical Chemistry and Sensing
In the field of analytical chemistry, the electrochemical behavior of 3-Chloro-2-methyl-4,6-dinitrophenol has been studied for the development of sensors. These studies aim at improving the detection of such compounds in environmental samples, highlighting the versatility of 3-Chloro-2-methyl-4,6-dinitrophenol as an analyte for pollution monitoring and control (Marı́a del Mar Cordero-Rando, I. Naranjo-Rodríguez, & J. L. D. Cisneros, 1998; M. Irandoust, M. Haghighi, A. Taherpour, & Narges Zolfaghar, 2019).
Microbial Degradation
Research on the microbial degradation of 2,4-dinitrophenol, a related compound, by photoautotrophic microorganisms has provided insights into the potential bioremediation of pollutants. These studies underscore the capability of certain microbial communities to detoxify or degrade toxic compounds, including those structurally similar to 3-Chloro-2-methyl-4,6-dinitrophenol, in industrial wastewaters (T. Hirooka, H. Nagase, K. Hirata, & K. Miyamoto, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-2-methyl-4,6-dinitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O5/c1-3-6(8)4(9(12)13)2-5(7(3)11)10(14)15/h2,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXOKGBLUVSBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-ethyl 2-((2,3-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2955403.png)

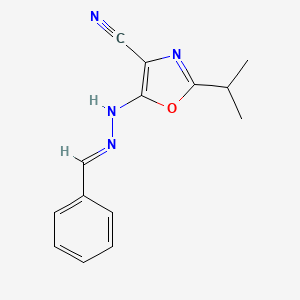

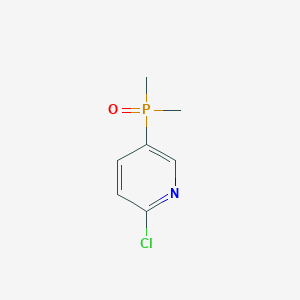
![2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2955413.png)
![2-(3-(m-tolyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2955414.png)
![1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B2955415.png)

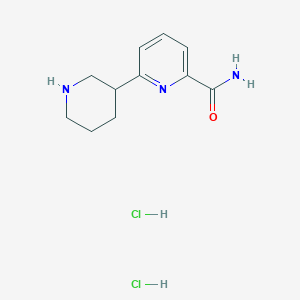
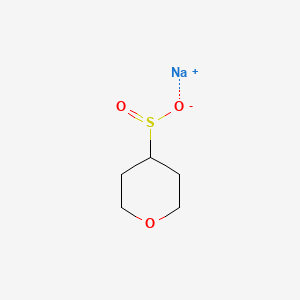
![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2955423.png)